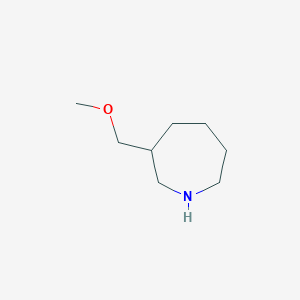

3-(Methoxymethyl)azepane

Description

Contextualization of Azepane Ring Systems in Organic Synthesis

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, represents a significant structural motif in the field of organic chemistry. researchgate.net This seven-membered N-heterocyclic scaffold is a prevalent feature in a variety of biologically active compounds and serves as a crucial building block in the synthesis of complex molecules, including enzyme inhibitors and systems for molecular recognition. nih.gov The azepane structure is considered one of the top 100 most frequently utilized ring systems in the development of small-molecule drugs. researchgate.netresearchgate.net

Despite their importance, the synthesis of seven-membered heterocyclic rings like azepane is not straightforward. bohrium.com The development of efficient and robust methods for the direct construction of these medium-ring systems has been hampered by challenges such as slow cyclization kinetics. mdpi.com Consequently, the creation of novel synthetic pathways to access azepane-based compounds remains an area of considerable interest and a persistent challenge for synthetic organic chemists. researchgate.net Key strategies employed for the synthesis of the azepane ring include ring-closing reactions, ring-expansion reactions of smaller cyclic precursors, and various multi-step sequences. researchgate.netresearchgate.net Recently, a strategy involving the photochemical dearomative ring expansion of nitroarenes has been reported as a novel, two-step method to prepare complex azepanes from simple starting materials at room temperature. nih.gov

Significance of Substituted Azepane Scaffolds in Synthetic Chemistry

The functionalization of the azepane core to create substituted azepane scaffolds is of paramount importance in synthetic and medicinal chemistry. nih.gov Azepane and its derivatives are key structural motifs in numerous natural products and bioactive molecules, exhibiting a wide array of medicinal and pharmaceutical properties. mdpi.com The pharmacological significance of structures containing the azepane ring has led to considerable attention in drug discovery and organic synthesis. lifechemicals.com

A critical aspect of substituted azepanes is the conformational diversity afforded by their flexible ring structures, which is often a decisive factor in their biological activity. lifechemicals.com The ability to strategically introduce specific substituents onto the azepane ring allows chemists to influence and control the molecule's three-dimensional conformation, which is a vital component of effective drug design. lifechemicals.com The synthesis of polysubstituted azepanes is integral to the discovery and manufacture of high-value materials. nih.gov Research has shown that even simple modifications to nitrogen-containing molecules can dramatically alter the biological and physiological properties of active pharmaceutical compounds. rsc.org This highlights the need for efficient methods for the diverse functionalization of the flexible N-heterocycle scaffold to fully exploit its chemical properties. nih.gov Bioactive molecules containing the azepane ring have been associated with a range of activities, including anticancer, antidiabetic, and antiviral properties. mdpi.com

Table 1: Examples of Bioactive Azepane Derivatives

| Compound Name | Significance/Application | Reference |

|---|---|---|

| (-)-Balanol | A natural product that acts as a potent ATP-competitive inhibitor of protein kinase C. | lifechemicals.com |

| Tolazamide | An approved oral blood glucose-lowering drug for type 2 diabetes. | lifechemicals.com |

| Azelastine | A potent, second-generation selective histamine (B1213489) antagonist. | lifechemicals.com |

Overview of Research Trajectories for Azepane Derivatives with Methoxymethyl Functionality

The introduction of a methoxymethyl group onto the azepane scaffold, as seen in the compound 3-(Methoxymethyl)azepane, represents a specific trajectory in the broader research landscape of azepane chemistry. While research focusing exclusively on this compound as a standalone agent is not extensively documented, its significance emerges as a building block in the synthesis of more complex, biologically active molecules. The methoxymethyl group can serve to stabilize reactive precursors in synthetic pathways. nih.gov

Current research indicates that the methoxymethyl-azepane moiety is incorporated into larger molecular frameworks designed for specific therapeutic targets. For instance, the structure is found within complex molecules synthesized for screening libraries aimed at drug discovery, such as in protein-protein interaction and CNS-targeted libraries. chemdiv.com One such example is N-ethyl-2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azepane-1-carboxamide, a compound identified in screening collections. chemdiv.com Another complex derivative, N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine, has been noted for its potential therapeutic applications due to its structural features, including the methoxymethyl group. ontosight.ai

The research trajectory, therefore, appears to be less about the intrinsic activity of this compound itself and more about its utility as a synthon. The development of catalytic methods for the methoxymethylation of nitrogen-containing compounds, such as amides, using methanol (B129727) as a green C1 building block, is an active area of research. rsc.org This suggests a growing interest in efficient and sustainable methods to introduce the methoxymethyl group, which can then be applied to scaffolds like azepane to generate novel derivatives for pharmaceutical research and development. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (-)-Balanol |

| Tolazamide |

| Azelastine |

| 2-oxo-azepine i |

| N-ethyl-2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azepane-1-carboxamide |

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-7-8-4-2-3-5-9-6-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJDQOHJZCKXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxymethyl Azepane and Derivatives

Ring-Closing Reactions for Azepane Construction

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of unsaturated nitrogen heterocycles, including azepane derivatives. rsc.org This method typically involves the cyclization of a diene precursor in the presence of a metal alkylidene catalyst, such as Grubbs' or Hoveyda-Grubbs catalysts. rsc.orgscispace.com The reaction is valued for its functional group tolerance and its ability to form medium-sized rings, which are often challenging to construct via other methods.

The synthesis of azepane precursors via RCM generally starts with appropriately substituted diene-containing amines. While electron-rich amines can sometimes pose challenges for metathesis catalysts, this issue is often circumvented by using electron-deficient or substituted amines. rsc.org For example, RCM has been successfully applied to prepare 2,3-dihydro-[1H]-2-benzazepines. researchgate.net The resulting unsaturated azepine ring can then be hydrogenated to afford the saturated azepane scaffold. This two-step sequence allows for the introduction of substituents on the azepane ring by starting with a functionalized diene.

Key research findings in the application of RCM for the synthesis of azepine derivatives are summarized in the table below.

| Catalyst | Substrate Type | Product | Yield | Reference |

| Grubbs' First Generation (G-I) | Allylamines | Unsaturated Aza-cycles | Good to Excellent | rsc.org |

| Hoveyda-Grubbs II (HG-II) | Bis-allylamine | Unsaturated Aza-cycles | Good | rsc.org |

| Not Specified | Dienyl N-(2-nitrophenyl)sulfonamide | Dihydrobenzazepine | Not Specified | researchgate.net |

| Hoveyda-Grubbs II (HG2) | Diene-containing proline derivative | Fused Azepine System | 84% (two diastereomers) |

Intramolecular Cyclizations and Annulations

Gold catalysis has provided efficient and flexible routes to functionalized azepane systems through various annulation strategies. organic-chemistry.org A notable example is the gold-catalyzed two-step [5+2] annulation for the synthesis of azepan-4-ones. This reaction proceeds through a gold carbene intermediate, which undergoes a formal 1,7-C(sp³)–H insertion to form the seven-membered ring with high regioselectivity and good to excellent diastereoselectivity. The process is sensitive to steric differences, allowing for controlled access to complex azepane derivatives.

Another powerful approach is the gold(III)-catalyzed [4+3] intermolecular annulation of propargyl esters and α,β-unsaturated imines to construct the azepine core. organic-chemistry.org This method is tolerant of a variety of substituents on both the imine and the propargyl ester, affording highly functionalized azepines in good yields. The reaction is believed to proceed through a stepwise mechanism involving the formation of an iminium intermediate. organic-chemistry.org

| Catalyst | Reaction Type | Substrates | Product Type | Yield | Reference |

| Ph₃PAuNTf₂ | [5+2] Annulation | N-(pent-4-yn-1-yl)piperidine N-oxide | Bicyclic azepan-4-one | 53% | |

| (2-biphenyl)-Cy₂PAuNTf₂ | [5+2] Annulation | Various N-alkynyl amine N-oxides | Fused azepan-4-ones | 60-85% | |

| AuCl₃/Picolinic Acid | [4+3] Annulation | Propargyl esters and N-aryl imines | Functionalized azepines | Up to 93% | organic-chemistry.org |

Intramolecular 1,7-carbonyl-enamine cyclization represents a novel mode for azepine ring closure. This strategy involves the formation of an enamine from a precursor containing both an amine and a ketone or ester functionality separated by a suitable tether. The nucleophilic α-carbon of the enamine then attacks the electrophilic carbonyl carbon in a 7-exo-trig cyclization mode to form the seven-membered azepine ring.

This methodology has been successfully applied to synthesize fused heterocyclic systems containing an azepine ring, such as pyrazino[2,3-c]azepines. The reaction proceeds by forming an enamine-ester intermediate, which then cyclizes to afford the final product. This approach provides a valuable tool for constructing complex, functionalized azepine derivatives from readily available starting materials.

| Starting Material Features | Key Intermediate | Cyclization Mode | Product Type | Reference |

| Amine and Carbonyl separated by a C4 chain | Enamine-ester | 1,7-cyclization / 7-exo-trig | Fused Azepine Derivative | |

| N-benzyl enamine and bromo-quinoxaline | Quaternary iminium ion | 1,7-cyclization | Azepino-quinoxaline |

Information regarding the specific application of TBSOTf-mediated cyclization of terminal formamides for the synthesis of 3-(methoxymethyl)azepane or its derivatives could not be found in the provided search results.

Domino Hydroformylation Double Cyclization Strategies

Domino reactions offer an efficient pathway for the rapid construction of complex molecular architectures from simple precursors in a single operation. A rhodium-catalyzed domino hydroformylation/double-cyclization strategy has been developed for the synthesis of 1-azabicyclo[x.y.0]alkane scaffolds, which can include the azepane ring.

This process typically involves the hydroformylation of a substrate containing an alkene and an amide, such as a homoallyl amide. The rhodium catalyst facilitates the addition of a formyl group and hydrogen across the double bond, generating an aldehyde intermediate in situ. This intermediate then undergoes two spontaneous ring closures under mild conditions to yield bicyclic structures like decahydropyridoazepines. The diastereoselectivity of the reaction can be influenced by the substitution pattern on the amide and the length of the carbon chain. This methodology has been applied to the synthesis of natural alkaloids, demonstrating its utility in constructing complex nitrogen-containing ring systems.

| Catalyst System | Substrate Type | Key Steps | Product Scaffold | Reference |

| Rh(acac)(CO)₂ / Ligand | Homoallyl amides | Hydroformylation, Double spontaneous cyclization | Decahydropyridoazepines | |

| Rhodium catalyst | Arylacetylenecarboxamides | Hydroformylation, Double cyclization | Indolizidines, Quinolizidines | |

| Rhodium catalyst | o-Amino cinnamyl derivatives | Hydroformylation, Double cyclization | Pyrrolidinoindolines |

Ring-Expansion Methodologies

Ring-expansion reactions are powerful strategies in synthetic chemistry that allow for the construction of larger, often more complex, ring systems from smaller, more readily available precursors. nih.gov This approach is particularly valuable for synthesizing seven-membered rings like azepanes, which can be challenging to form through direct cyclization. By starting with five or six-membered heterocycles, chemists can leverage well-established chemistry to build a foundational ring and then insert the necessary atoms to achieve the target azepane core. rsc.org

Expansion of Five-Membered Heterocycles (e.g., Pyrrolidines)

The expansion of a five-membered pyrrolidine (B122466) ring into a seven-membered azepane ring is a synthetically attractive, albeit complex, transformation. This two-carbon homologation can be achieved through various strategic bond-forming and bond-breaking sequences.

One sophisticated method for expanding a pyrrolidine ring involves the formation and subsequent regioselective ring-opening of a bicyclic azetidinium intermediate. This strategy relies on creating a strained, fused-ring system that can be selectively cleaved by a nucleophile to yield the desired expanded ring.

The process begins with a suitably functionalized pyrrolidine precursor. Through an intramolecular cyclization, a bicyclic system containing a strained four-membered azetidine (B1206935) ring fused to the original five-membered ring is constructed. This intermediate is then N-alkylated or activated, for example with methyl trifluoromethanesulfonate, to form a highly reactive bicyclic azetidinium salt. mdpi.com

The key to the ring expansion is the subsequent nucleophilic attack on this strained intermediate. The regioselectivity of the ring-opening is critical and is often governed by steric and electronic factors. Nucleophilic attack at the less sterically hindered carbon of the azetidinium moiety leads to the cleavage of a specific C-N bond, resulting in the formation of a seven-membered azepane ring. mdpi.com For instance, the reaction of a bicyclic azetidinium salt with nucleophiles such as sodium azide (B81097) or potassium cyanide can proceed with high regioselectivity, affording functionalized azepanes in good to excellent yields. mdpi.com The steric accessibility of the methylene (B1212753) carbon adjacent to the nitrogen atom often directs the nucleophile to attack at that position, leading exclusively to the seven-membered ring product over other potential isomers. mdpi.com

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| Bicyclic Azetidinium Salt | Sodium Azide (NaN₃) | DMF, rt, 6h | 3-(2-Azidoethyl)azepane derivative | 91 |

| Bicyclic Azetidinium Salt | Potassium Cyanide (KCN) | DMF, rt, 24h | 3-(2-Cyanoethyl)azepane derivative | 78 |

| Bicyclic Azetidinium Salt | Sodium Thiophenolate (PhSNa) | DMF, rt, 6h | 3-(2-(Phenylthio)ethyl)azepane derivative | 95 |

This table presents representative data for the ring-opening of a model bicyclic azetidinium system to form functionalized seven-membered rings, based on methodologies described in the literature. mdpi.com

Expansion of Six-Membered Heterocycles (e.g., Piperidines)

The expansion of a six-membered piperidine (B6355638) ring is a more common and direct approach to the azepane skeleton, involving the insertion of a single atom into the ring. Several classic and modern synthetic methods have been adapted for this purpose.

The Beckmann rearrangement is a classic and versatile reaction that transforms an oxime into an amide or a lactam. wikipedia.org This reaction is exceptionally well-suited for the ring expansion of cyclic ketones. In the context of azepane synthesis, the archetypal example is the conversion of cyclohexanone (B45756) oxime to ε-caprolactam, the monomer used in the industrial production of Nylon 6. wikipedia.org This same principle can be applied to substituted piperidinones.

The reaction is initiated by treating a ketoxime, derived from a corresponding piperidinone, with an acid catalyst such as sulfuric acid, polyphosphoric acid, or other activating agents like tosyl chloride or thionyl chloride. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This departure triggers a stereospecific 1,2-alkyl shift, where the group positioned anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. wikipedia.org For cyclic systems, this migration results in the insertion of the nitrogen atom into the ring, expanding it by one member. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the corresponding lactam (a cyclic amide). This lactam can then be reduced using reagents like lithium aluminum hydride to afford the final azepane derivative. researchgate.net

| Starting Ketone | Rearrangement Conditions | Product (Lactam) |

| Cyclohexanone | H₂SO₄ | ε-Caprolactam |

| 2-Arylidenecyclopentanone | Thionyl Chloride / Dioxane | (E)-3-Arylidenepiperidin-2-one |

| 7,8-Dihydro-5(6H)quinolone | p-Toluenesulfonyl Chloride | 2,3,4,5-Tetrahydro-1H-pyrido[3,2-b]azepin-2-one |

This table illustrates the application of the Beckmann rearrangement to various cyclic ketones to produce the corresponding ring-expanded lactams, which are precursors to azepanes. researchgate.net

A highly stereoselective and efficient modern methodology for synthesizing substituted azepanes involves a cascade reaction initiated by N-Bromosuccinimide (NBS). acs.orgacs.orgnih.gov This strategy utilizes a substrate containing both an olefin and a strained aziridine (B145994) ring, typically separated by a suitable tether.

The proposed mechanism begins with the electrophilic addition of a bromonium ion (generated from NBS) to the carbon-carbon double bond of the substrate. acs.org This is followed by an intramolecular nucleophilic attack from the nitrogen atom of the aziridine ring onto the bromonium ion intermediate. This step forms a bicyclic aziridinium (B1262131) ion intermediate. The final step of the cascade is the intermolecular ring-opening of this strained aziridinium ion by an external nucleophile (e.g., an amine). acs.org This nucleophilic attack occurs in an SN2 manner, leading to the formation of a highly functionalized azepane with excellent stereocontrol. acs.org A key advantage of this method is the creation of multiple new bonds and stereocenters in a single, highly controlled operation. researchgate.net

| Substrate (Olefinic Aziridine) | Nucleophile | Conditions | Yield (%) | Diastereomeric Ratio |

| (R,E)-tert-butyl 2-styryl-1-vinylaziridine-1-carboxylate | NsNH₂ | NBS, EtOAc, 25 °C | 88 | >20:1 |

| (R,E)-tert-butyl 2-(o-tolyl)-1-vinylaziridine-1-carboxylate | NsNH₂ | NBS, EtOAc, 25 °C | 70 | >20:1 |

| (R,E)-tert-butyl 2-(4-methoxyphenyl)-1-vinylaziridine-1-carboxylate | NsNH₂ | NBS, EtOAc, 25 °C | 85 | >20:1 |

| (R,E)-tert-butyl 2-(4-bromophenyl)-1-vinylaziridine-1-carboxylate | NsNH₂ | NBS, EtOAc, 25 °C | 86 | >20:1 |

This table summarizes the scope and efficiency of the NBS-induced cascade reaction for the synthesis of various substituted azepanes, highlighting the consistently high yields and stereoselectivity. acs.org

Multicomponent and Cascade Reactions

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, and multicomponent reactions (MCRs), where three or more starting materials combine in one operation, represent the pinnacle of synthetic efficiency. nih.govrsc.org These strategies are highly desirable as they reduce waste, save time, and can rapidly generate molecular complexity from simple precursors. rsc.org

The aforementioned N-Bromosuccinimide-induced aminocyclization is a prime example of a cascade reaction applied to azepane synthesis, where olefin bromination, intramolecular cyclization, and aziridinium ring-opening occur in a seamless sequence. acs.orgacs.org

Pseudo three-component reactions have also been developed for the synthesis of azepine-annulated systems. For instance, the acid-catalyzed condensation of an aminocoumarin with two equivalents of a substituted acetophenone (B1666503) can lead to the formation of a coumarin[3,4-b]azepine derivative. rsc.orgresearchgate.net The mechanism involves a series of sequential condensations, cyclizations, and dehydrations to build the complex heterocyclic product in a single step from three simple starting molecules. researchgate.net While this example yields an unsaturated azepine, similar principles can be applied to design MCRs for saturated azepane cores, offering a powerful tool for creating diverse libraries of these important heterocycles.

(4+3) Annulations Utilizing Donor-Acceptor Cyclopropanes and Azadienes

A powerful strategy for the construction of the seven-membered azepane ring system involves the (4+3) annulation of donor-acceptor (D-A) cyclopropanes with 2-azadienes. This method provides a convergent and highly stereoselective route to densely substituted azepanones, which can serve as precursors to this compound.

The reaction is typically catalyzed by a Lewis acid, with ytterbium triflate (Yb(OTf)₃) being a particularly effective catalyst. nih.govresearchgate.net The process occurs under mild conditions, affording the azepanone products in good to excellent yields and with high levels of diastereoselectivity. nih.govresearchgate.net The scope of the reaction is broad, accommodating various substituents on both the donor-acceptor cyclopropane (B1198618) and the azadiene components. nih.gov

For enantioselective synthesis, a catalyst system composed of copper(II) triflate (Cu(OTf)₂) in combination with a trisoxazoline (Tox) ligand has been successfully employed. nih.govresearchgate.net This catalytic system enables the asymmetric synthesis of azepanones, providing access to chiral building blocks that can be further elaborated to enantiopure this compound derivatives.

Table 1: Lewis Acid-Catalyzed (4+3) Annulation for Azepanone Synthesis

| Entry | Donor-Acceptor Cyclopropane | Azadiene | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | Phenyl-substituted | N-Phenyl | Yb(OTf)₃ | 91 | >95:5 |

| 2 | Naphthyl-substituted | N-Phenyl | Yb(OTf)₃ | 85 | >95:5 |

| 3 | Thienyl-substituted | N-Phenyl | Yb(OTf)₃ | 88 | >95:5 |

| 4 | Phenyl-substituted | N-p-Tolyl | Yb(OTf)₃ | 89 | >95:5 |

Tandem Staudinger Aza–Wittig Reactions

The tandem Staudinger/intramolecular aza-Wittig reaction provides a versatile method for the synthesis of nitrogen-containing heterocycles, including the azepane ring system. This reaction sequence involves the formation of an iminophosphorane via the Staudinger reaction of an azide with a phosphine, followed by an intramolecular cyclization with a tethered electrophile, typically an aldehyde or ketone.

This methodology has been successfully applied to the synthesis of various fused and substituted azepine derivatives. The reaction proceeds under neutral conditions and generally provides good to excellent yields of the cyclized products. The versatility of this approach allows for the introduction of a wide range of functional groups into the azepane skeleton.

Intramolecular Ene Reactions

The intramolecular ene reaction is a powerful C-C bond-forming reaction that can be utilized for the construction of cyclic systems. While less common for the synthesis of saturated azepanes, this methodology holds potential for the formation of the seven-membered ring. The reaction involves the thermal or Lewis acid-catalyzed cyclization of a substrate containing both an ene and an enophile component.

In the context of azepane synthesis, a suitable precursor would contain an alkene (the ene) and an imine or a related C=N bond (the enophile) tethered by a flexible chain of appropriate length. Upon activation, the ene reaction would proceed to form a new C-C bond and a C-H bond, resulting in the formation of the azepane ring. The stereochemical outcome of the reaction can often be controlled by the geometry of the transition state. Lewis acid catalysis can significantly accelerate the reaction and enhance its stereoselectivity.

Organometallic and Catalytic Approaches

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the enantioselective formation of C-C and C-heteroatom bonds. This methodology has been effectively applied to the synthesis of enantioenriched diazepanones, which are structurally related to azepanes and can serve as valuable intermediates. rsc.org

The reaction typically involves the alkylation of a nucleophile with an allylic substrate in the presence of a palladium catalyst and a chiral ligand. The choice of ligand is crucial for achieving high levels of enantioselectivity. For the synthesis of gem-disubstituted diazepanones, the use of phosphinooxazoline (PHOX) ligands, such as (S)-(CF₃)₃-t-BuPHOX, in a nonpolar solvent like methylcyclohexane (B89554) has proven to be highly effective, yielding products with excellent enantiomeric excess (ee). rsc.org

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Diazepanones

| Entry | Substrate | Ligand | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | N-Boc-diazepanone | (S)-(CF₃)₃-t-BuPHOX | Methylcyclohexane | >99 | 95 |

| 2 | N-Cbz-diazepanone | (S)-(CF₃)₃-t-BuPHOX | Methylcyclohexane | 98 | 92 |

Ruthenium-catalyzed cross-metathesis is a powerful tool for the formation of carbon-carbon double bonds and has found broad application in the synthesis of complex molecules. This reaction can be strategically employed to introduce the methoxymethyl substituent or a precursor thereof onto a suitable azepene or a precursor to the azepane ring.

Z-selective ruthenium metathesis catalysts are particularly useful for controlling the geometry of the newly formed double bond. nsf.gov For instance, the cross-metathesis of an N-protected 3-allyl-azepene with a suitable olefin partner in the presence of a Z-selective ruthenium catalyst could provide a direct route to a precursor of this compound. The high functional group tolerance of modern ruthenium catalysts allows for their application to a wide range of substrates.

Heterogeneous palladium-catalyzed hydrogenation is a widely used and reliable method for the reduction of carbon-carbon double bonds. This reaction is a crucial final step in many synthetic routes to saturated heterocycles like azepane. Unsaturated azepine or azepanone precursors, synthesized through methods such as those described above, can be efficiently reduced to the corresponding saturated azepane derivatives.

The reaction is typically carried out using palladium on a solid support, such as activated carbon (Pd/C), under an atmosphere of hydrogen gas. acs.org The choice of solvent, temperature, and pressure can be optimized to achieve complete and selective reduction of the double bond without affecting other functional groups present in the molecule. This method is highly efficient and scalable, making it suitable for both laboratory and industrial applications.

Rhodium Catalysis in Azepine/Azepane Synthesis

Rhodium catalysis offers a versatile toolkit for the synthesis of the seven-membered azepane ring through various reaction pathways, including cycloadditions and C-H amination reactions. While direct synthesis of this compound using these methods is not extensively documented, the principles of regiocontrol inherent in these reactions provide a clear framework for accessing 3-substituted azepanes.

One of the prominent rhodium-catalyzed methods is the formal [5+2] cycloaddition. For instance, the reaction of vinyl aziridines with alkynes, catalyzed by rhodium complexes, provides an efficient route to fused 2,5-dihydroazepine derivatives. researchgate.net The strategic placement of substituents on the starting materials can, in principle, dictate the substitution pattern of the resulting azepine ring. Another approach involves a photochemical rearrangement of N-vinylpyrrolidinones into azepin-4-ones, which can be subsequently reduced to the corresponding substituted azepanes. nih.gov This two-step formal [5+2] cycloaddition allows for the construction of functionalized azepinones from readily available aldehydes and pyrrolidinones. nih.gov

Intramolecular C-H amination is another powerful rhodium-catalyzed strategy for constructing nitrogen-containing heterocycles. nih.gov This reaction typically involves the decomposition of a sulfamate (B1201201) ester or similar precursor to generate a rhodium-nitrenoid intermediate, which then inserts into a C-H bond within the same molecule to form the heterocyclic ring. nih.govresearchgate.net The regioselectivity of this insertion is influenced by electronic and steric factors, as well as the length of the tether connecting the nitrene precursor to the target C-H bond. By designing a substrate where a C-H bond at the desired position (leading to the 3-position of the azepane) is sterically and electronically favored for insertion, this method could be tailored for the synthesis of 3-substituted azepanes. The use of specific dirhodium catalysts, such as dirhodium(II) espinoate [Rh₂(esp)₂], has been shown to be exceptionally effective for C-H amination reactions. researchgate.net

| Rhodium-Catalyzed Method | Reaction Type | Key Intermediates/Precursors | Potential for 3-Substitution | Reference |

|---|---|---|---|---|

| Vinyl Aziridine Cycloaddition | Formal [5+2] Cycloaddition | Vinyl aziridines, Alkynes | Substitution on the aziridine or alkyne precursor can direct the final substitution pattern. | researchgate.net |

| N-Vinylpyrrolidinone Rearrangement | Photochemical [5+2] Cycloaddition | N-Vinylpyrrolidinones (from aldehydes) | The choice of aldehyde precursor determines substitution on the azepinone intermediate. | nih.gov |

| Intramolecular C-H Amination | Nitrene C-H Insertion | Sulfamate esters | Regioselectivity of C-H insertion can be directed by substrate design to favor the formation of a 3-substituted azepane. | nih.govresearchgate.net |

Tin-Based Catalysts

In the synthesis of substituted azepanes, tin compounds are more commonly employed as stoichiometric reagents or mediators rather than as catalysts for the primary ring-forming reaction. Organotin reagents, or stannanes, play a crucial role in precursor synthesis and functionalization, for example, in palladium-catalyzed Stille cross-coupling reactions to build complex carbon skeletons.

A notable application of tin chemistry is in stereochemical control during the synthesis of polysubstituted azepanes. An invertive lithiation-stannylation-lithiation sequence has been developed to access specific enantiomers of azepane precursors. This multi-step process utilizes an organotin intermediate to invert the stereochemistry at a key carbon center, thereby providing access to enantiomeric products that would be otherwise difficult to obtain. This sequence is integral to certain lithiation-trapping strategies for creating highly substituted azepanes with defined stereochemistry.

Manganese(I)-Catalyzed Methoxymethylation Reactions

Manganese is an earth-abundant metal that has gained significant attention for its catalytic prowess in C-H functionalization, offering a sustainable alternative to precious metal catalysts. beilstein-journals.orgrsc.org While direct Mn(I)-catalyzed C-H methoxymethylation of an azepane ring is an emerging area, the well-established ability of manganese to catalyze C-H alkylations provides a strong basis for this approach. nih.govresearchgate.net

Manganese-catalyzed C-H activation typically proceeds via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the manganese center and positions the catalyst for selective activation of a specific C-H bond. researchgate.net For an N-protected azepane, a directing group could be installed on the nitrogen atom to direct functionalization to the C2 or C3 position. The reaction would then involve the coupling of the activated C-H bond with a suitable methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl) or a related electrophile. Research has demonstrated the effectiveness of MnCl₂ and other manganese salts in catalyzing the alkylation of C(sp³)-H bonds with alkyl halides. nih.govresearchgate.net

Furthermore, Mn(I) pincer complexes have been shown to catalyze the N-methoxymethylation of primary amides using methanol (B129727) as both the C1 source and the solvent. rsc.org This reaction proceeds through an "interrupted borrowing hydrogen" strategy, demonstrating the competency of Mn(I) catalysts in forming methoxymethyl groups under benign conditions. rsc.org While this particular reaction functionalizes the nitrogen atom, it supports the chemical feasibility of using manganese to mediate methoxymethyl group installation. The extension of this capability to C-H bonds remains a promising strategy for the direct synthesis of this compound from an azepane precursor.

Functionalization-Directed Synthetic Strategies

These strategies involve the formation of the azepane ring or the introduction of the substituent as a direct consequence of a specific functional group's reactivity.

Lithiation-Trapping and Conjugate Addition Sequences

A highly effective and stereocontrolled method for synthesizing polysubstituted azepanes utilizes a sequence of asymmetric lithiation and conjugate addition. This strategy has been successfully applied to generate azepanes with substitution at the C3, C4, C5, and C6 positions.

The process begins with the deprotonation of an N-Boc-N-(p-methoxyphenyl)-allylamine using sec-butyllithium (B1581126) in the presence of the chiral ligand (-)-sparteine. This step creates a configurationally stable allylic anion. This chiral anion then undergoes a conjugate addition reaction with a β-aryl α,β-unsaturated ester, such as ethyl cinnamate. This key step forms a new carbon-carbon bond with a high degree of diastereoselectivity and enantioselectivity.

Subsequent chemical transformations, including hydrolysis of the resulting enecarbamate, cyclization to form a lactam, and finally reduction of the lactam and other functional groups, yield the fully saturated and highly substituted azepane ring. By modifying the substitution of the lactam intermediate prior to reduction, this method provides a direct route to 3,4,5,6-substituted azepanes.

Reductive Amination Pathways

Intramolecular reductive amination is a robust and widely used method for the synthesis of cyclic amines, including azepanes. researchgate.netdntb.gov.ua This strategy involves the cyclization of a linear precursor containing both an amine (or a precursor like a nitro group or azide) and a carbonyl group, or two carbonyl groups that react with a primary amine like ammonia (B1221849) or benzylamine. harvard.eduorganic-chemistry.org

For the specific synthesis of this compound, a plausible retrosynthetic analysis points to a precursor such as 4-(methoxymethyl)heptanedial. The reaction of this dialdehyde (B1249045) with a source of ammonia (e.g., ammonium (B1175870) acetate) would first lead to the formation of a cyclic imine or enamine intermediate. Subsequent reduction in situ with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) would yield the saturated this compound ring. harvard.edu This pathway is highly convergent and allows for the installation of the desired substituent on the acyclic precursor before the ring-closing step. The stereochemistry of the final product can be influenced by the choice of reducing agent and reaction conditions.

Nitrene Insertion (Aza-Buchner) Reactions

The aza-Buchner reaction, which involves the insertion of a nitrene into an aromatic ring to achieve a ring expansion, is a powerful method for synthesizing azepine derivatives. wikipedia.org A modern and particularly relevant variant of this strategy involves the photochemical conversion of readily available nitroarenes into singlet nitrenes, which then rearrange to form a seven-membered 3H-azepine ring system. researchgate.netnih.govresearchgate.netmanchester.ac.uk A subsequent hydrogenation step reduces the azepine to the desired saturated azepane. manchester.ac.uk

This two-step process is highly modular and, crucially, the substitution pattern on the final azepane is directly controlled by the substitution on the starting nitroarene. manchester.ac.uk To synthesize a 3-substituted azepane, one would start with a meta-substituted nitroarene. The photochemical deoxygenation of the nitro group in the presence of a phosphite (B83602) reagent generates the singlet nitrene, which inserts into the aromatic ring. For a meta-substituted arene, the nitrene insertion can occur in two ways, leading to a mixture of C3- and C4-substituted 3H-azepine isomers. These can then be hydrogenated to the corresponding substituted azepanes. This method provides direct access to complex azepanes from simple starting materials under mild, room-temperature conditions. nih.govmanchester.ac.uk

| Starting Material | Key Reagents & Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| meta-Substituted Nitroarene | 1. P(Oi-Pr)₃, Et₂NH, blue light (427 nm), rt 2. H₂, Pd/C or PtO₂ | C3/C4-Substituted 3H-Azepine | C3/C4-Substituted Azepane | manchester.ac.uk |

| para-Substituted Nitroarene | 1. P(Oi-Pr)₃, Et₂NH, blue light (427 nm), rt 2. H₂, Pd/C or PtO₂ | C4-Substituted 3H-Azepine | C4-Substituted Azepane | manchester.ac.uk |

Stereochemical Control and Chiral Synthesis of 3 Methoxymethyl Azepane Systems

Enantioselective Methodologies

The establishment of a specific stereocenter at the 3-position of the azepane ring requires sophisticated asymmetric synthesis techniques. These methods aim to produce one enantiomer in excess over the other, a crucial aspect in the synthesis of biologically active compounds.

Organocatalytic Enantioselective Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. While direct organocatalytic methods for the synthesis of 3-(Methoxymethyl)azepane are not reported, related strategies for the enantioselective formation of the azepane core have been developed. For instance, organocatalyzed domino reactions have been employed to construct azepane moieties with high enantioselectivity. These reactions often involve a cascade of bond-forming events, where a small chiral organic molecule, the organocatalyst, controls the stereochemical outcome. Such an approach could potentially be adapted to introduce a methoxymethyl precursor at the 3-position of the azepane ring during its formation.

Asymmetric Induction in Organolithium Chemistry

A highly effective method for the asymmetric synthesis of 3,4,5,6-substituted azepanes has been developed, which relies on the use of organolithium chemistry in the presence of a chiral ligand. nih.govacs.orgnih.gov This methodology provides a clear pathway to control the stereochemistry at the 3-position of the azepane ring.

The key step in this approach is the highly diastereoselective and enantioselective conjugate addition of a lithiated N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine (B125299) to a β-aryl α,β-unsaturated ester. nih.govacs.org This reaction is mediated by the chiral ligand (-)-sparteine, which directs the approach of the organolithium species to the electrophile, thereby establishing the stereochemistry of the final product.

Following the conjugate addition, the resulting enecarbamate undergoes a series of transformations including hydrolysis, cyclization, and reduction to afford the substituted azepane. nih.govacs.org Importantly, this sequence allows for the introduction of various substituents at the 3-position of a lactam intermediate through enolization and subsequent reaction with an electrophile. nih.govacs.org This provides a versatile entry point for the synthesis of 3-substituted azepanes with high diastereoselectivity, typically resulting in a trans-configuration between the substituents at the 3- and 4-positions. nih.govacs.org

| Entry | Electrophile | Product | Yield (%) | dr |

| 1 | MeI | (R,S,R,S)-3-Methyl-azepane derivative | 85 | >98:2 |

| 2 | BnBr | (R,S,R,S)-3-Benzyl-azepane derivative | 81 | >98:2 |

| 3 | Allyl Bromide | (R,S,R,S)-3-Allyl-azepane derivative | 82 | >98:2 |

| 4 | Acetaldehyde | (S,S,R,S)-3-(1-Hydroxyethyl)-azepane derivative | 78 | >98:2 |

Table 1: Diastereoselective substitution of a lactam precursor for the synthesis of 3,4,5,6-substituted azepanes. Data sourced from Lee and Beak (2006). acs.org

Although the introduction of a methoxymethyl group is not explicitly demonstrated, it is conceivable that an appropriate electrophile, such as methoxymethyl chloride or a related reagent, could be employed in this step to generate the desired this compound derivative with high stereocontrol.

Chiral Catalyst Development

The development of chiral catalysts is at the forefront of asymmetric synthesis. For azepane systems, chiral transition metal catalysts, particularly those based on iridium, have been successfully employed for the asymmetric hydrogenation of cyclic ene-carbamates to produce chiral tetrahydro-3-benzazepine motifs with excellent enantioselectivity (91–99% ee). While this example pertains to a benzannulated azepine, the principle of using a chiral catalyst to control the stereochemical outcome of a reaction that forms or functionalizes the azepane ring is broadly applicable. The design of new chiral ligands and catalysts remains an active area of research with the potential to enable the direct and highly enantioselective synthesis of a wide range of substituted azepanes, including this compound.

Diastereoselective Synthesis

In molecules with multiple stereocenters, diastereoselective synthesis is concerned with controlling the relative stereochemistry between these centers. For a 3-substituted azepane, this could involve controlling the stereochemical relationship between the substituent at the 3-position and other substituents on the ring.

Control of Relative Stereochemistry (e.g., trans-Configuration)

As discussed in section 3.1.2., the organolithium-based approach to substituted azepanes demonstrates excellent control over the relative stereochemistry. nih.govacs.org The substitution of the lactam intermediate at the 3-position consistently yields products with a trans-configuration between the newly introduced substituent and the adjacent substituent at the 4-position, as determined by 1H NMR analysis. acs.org This high level of diastereoselectivity is a key feature of the methodology, allowing for the reliable synthesis of specific diastereomers. This strategy could be harnessed to produce this compound with a defined trans relationship to other substituents on the azepane ring.

Diastereoselective Hydroxylation

The introduction of a hydroxyl group onto the azepane scaffold can be achieved with a high degree of diastereoselectivity. nih.gov For example, the hydroboration of a tetrahydroazepine derivative using borane (B79455) dimethylsulfide has been shown to proceed with excellent diastereofacial selectivity, leading to a mixture of regioisomeric azepanols. nih.gov

In a study on a (3S)-OTBS substituted tetrahydroazepine, hydroboration yielded a 3:2 mixture of the (5S) and (6R) alcohols with complete diastereofacial selectivity. nih.gov These azepanols could then be oxidized to the corresponding oxo-azepines. nih.gov While this example does not directly involve substitution at the 3-position, it illustrates that reactions on the azepane ring can be highly influenced by existing stereocenters, leading to a high degree of diastereoselectivity. A similar approach could potentially be envisioned for a precursor to this compound, where the stereochemistry of the hydroxylation is directed by the existing methoxymethyl group or other substituents.

| Reactant | Conditions | Product Ratio (regioisomers) | Diastereofacial Selectivity |

| (3S)-OTBS Tetrahydroazepine | 1. BH3∙SMe2, THF, rt, 1 h2. NaOH, H2O2, EtOH, 80 °C, 1 h | 3:2 | Excellent |

Table 2: Diastereoselective hydroboration of a substituted tetrahydroazepine. Data sourced from Kendall et al. (2018). nih.gov

Transfer of Chirality in Azepane Formation

The transfer of chirality from a stereochemically defined precursor to the final azepane ring is a powerful strategy for achieving enantiopure products. This approach often involves the use of starting materials from the chiral pool, where the inherent stereochemistry of a natural product is leveraged to control the stereochemical outcome of the synthetic sequence.

One notable strategy involves the use of sugar-derived starting materials. For instance, a novel stereoselective synthetic approach to pentahydroxyazepane iminosugars, which bear structural similarities to functionalized azepanes like 3-(hydroxymethyl)azepane, has been developed. acs.orgnih.gov This method relies on a key osmium-catalyzed aminohydroxylation of an allylic alcohol derived from a sugar. The existing stereocenters in the sugar backbone direct the stereoselective formation of the new C-N bond, effectively transferring the chirality from the starting material to the newly formed stereocenter on the azepane precursor. acs.orgnih.gov Subsequent intramolecular reductive amination then yields the desired chiral azepane. acs.orgnih.gov

Another approach to chirality transfer involves ring expansion reactions of smaller, stereochemically defined rings. For example, diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org The stereochemistry of the starting piperidine (B6355638) directly dictates the stereochemistry of the resulting azepane.

Table 1: Examples of Chirality Transfer in Azepane Synthesis

| Starting Material Source | Key Reaction | Stereochemical Control | Resulting Azepane |

| D-mannose | Osmium-catalyzed tethered aminohydroxylation | Substrate-controlled | Heavily hydroxylated azepane iminosugars acs.orgnih.gov |

| Chiral Piperidine | Ring Expansion | Pre-existing stereocenter directs ring expansion | Diastereomerically pure substituted azepanes rsc.org |

| Enantiopure Amino Acids | Intramolecular EDC coupling | Chiral pool starting material | 1,2,4-trisubstituted 1,4-diazepanes nih.gov |

Strategies for Constructing Multiple Stereogenic Centers

The synthesis of this compound can potentially involve multiple stereogenic centers, particularly if additional substituents are present on the azepane ring. The development of methodologies for the asymmetric synthesis of polysubstituted azepanes is therefore of significant interest. nih.govnih.gov

A highly diastereoselective and enantioselective method for the synthesis of 3,4,5,6-substituted azepanes has been achieved through a lithiation-conjugate addition sequence. nih.govnih.gov This strategy utilizes a chiral ligand, (-)-sparteine, to mediate the asymmetric deprotonation of an N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine. The subsequent conjugate addition to a β-aryl α,β-unsaturated ester proceeds with high diastereoselectivity and enantioselectivity, establishing multiple stereocenters in a single step. The resulting acyclic precursor can then be cyclized to form the polysubstituted azepane. nih.govnih.gov

Furthermore, multi-bond forming tandem processes offer an efficient route to hydroxylated 3-aminoazepanes, which can serve as versatile intermediates. nih.gov A process involving a palladium(II)-catalyzed Overman rearrangement and a ring-closing metathesis reaction has been used to synthesize a 2,3,6,7-tetrahydro-3-amidoazepine. nih.gov The stereochemistry of the subsequent substrate-directed epoxidation or dihydroxylation of this intermediate allows for the diastereoselective introduction of hydroxyl groups, thereby constructing multiple stereocenters with high control. nih.gov The use of a chiral palladium(II)-catalyst during the Overman rearrangement can also induce asymmetry in the system. nih.gov

The construction of multiple stereocenters can also be approached through the functionalization of pre-existing azepane scaffolds. For example, the diastereoselective synthesis of highly functionalized proline derivatives, which are five-membered ring analogs, has been achieved via a cascade reaction, showcasing a strategy that could potentially be adapted for azepane systems. mdpi.com

Table 2: Strategies for Constructing Multiple Stereocenters in Azepane Derivatives

| Strategy | Key Reaction(s) | Stereochemical Control | Resulting System |

| Asymmetric Lithiation-Conjugate Addition | (-)-sparteine mediated lithiation, conjugate addition, cyclization | Chiral ligand and substrate control | 3,4,5,6-Substituted Azepanes nih.govnih.gov |

| Tandem Overman Rearrangement/Ring-Closing Metathesis | Pd(II)-catalyzed Overman rearrangement, RCM, diastereoselective oxidation | Chiral catalyst and substrate direction | Hydroxylated 3-Aminoazepanes nih.gov |

| Late-stage oxidation | Hydroboration-oxidation | Substrate-dependent diastereoselectivity | Oxo-azepines nih.gov |

Chemical Reactivity and Transformation Pathways of 3 Methoxymethyl Azepane

Chemical Reactions of the Methoxymethyl Group

The methoxymethyl (MOM) ether in 3-(Methoxymethyl)azepane serves as a versatile handle for further molecular modifications. Its reactivity is primarily centered around cleavage and modification of the ether linkage.

Oxidative Transformations

While direct oxidative transformation of the methoxymethyl group in this compound is not extensively documented in dedicated studies, the general principles of ether oxidation can be applied. Oxidative cleavage of ethers, particularly benzyl (B1604629) and methoxybenzyl ethers, is a well-established transformation in organic synthesis. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or other strong oxidizing agents can facilitate the cleavage of such ethers to the corresponding alcohols. In the context of this compound, this would theoretically yield 3-(hydroxymethyl)azepane. The reaction proceeds through an electron transfer mechanism, leading to the formation of a radical cation intermediate which then undergoes further reaction to afford the cleaved product. The specific conditions and yields for this transformation on this compound would require empirical determination.

Demethylation and Debenzylation Reactions

The cleavage of the methyl ether within the methoxymethyl group and the removal of a benzyl group from the nitrogen atom (in an N-benzyl protected precursor) are crucial synthetic manipulations.

Demethylation: Boron tribromide (BBr₃) is a powerful and widely used reagent for the demethylation of methyl ethers. nih.govnih.gov The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond. nih.gov This would convert the methoxymethyl group to a hydroxymethyl group. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures.

Debenzylation: In synthetic routes leading to this compound, the nitrogen atom is often protected, for instance, with a benzyl group. The removal of this protecting group is a key step. Catalytic transfer hydrogenation is a common and efficient method for N-debenzylation. mdma.ch This method involves the use of a palladium catalyst (e.g., 10% Pd-C) and a hydrogen donor, such as ammonium formate, in a suitable solvent like methanol (B129727). mdma.ch The reaction proceeds under relatively mild conditions and is generally high-yielding. Other methods for N-debenzylation include the use of strong acids or oxidizing agents, though these may be less compatible with other functional groups in the molecule. researchgate.net

Functionalization of the Azepane Ring System

The azepane ring provides a scaffold for the introduction of further chemical diversity through various functionalization strategies.

Diversification of Annulated Azepane Scaffolds

Annulated azepanes, where the azepane ring is fused to another ring system, are of significant interest in medicinal chemistry. The synthesis of such structures can be achieved through intramolecular cyclization reactions. For instance, a suitably functionalized this compound derivative could undergo a silyl-aza-Prins cyclization to form a bicyclic system. nih.gov This type of reaction typically involves the reaction of an amine with an aldehyde in the presence of a Lewis acid, leading to the formation of a new carbon-carbon bond and the closure of a new ring. The specific nature of the annulated scaffold formed would depend on the nature of the tethered reactive group on the azepane ring.

Substitutions Adjacent to the Nitrogen Atom

The positions alpha to the nitrogen atom in the azepane ring are susceptible to functionalization through deprotonation-alkylation strategies. The use of a strong base, such as n-butyllithium or sec-butyllithium (B1581126), in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), can facilitate the removal of a proton from the carbon adjacent to the nitrogen. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents. For this to be effective on this compound, the nitrogen atom would typically need to be protected with a suitable group, such as a Boc (tert-butoxycarbonyl) group, which directs the deprotonation to the desired position.

| Reagent/Electrophile | Product | Reaction Type |

| 1. s-BuLi, TMEDA; 2. R-X (alkyl halide) | 2-Alkyl-3-(methoxymethyl)azepane | α-Alkylation |

| 1. n-BuLi; 2. RCHO (aldehyde) | 2-(Hydroxyalkyl)-3-(methoxymethyl)azepane | α-Hydroxyalkylation |

| 1. s-BuLi, TMEDA; 2. CO₂ | This compound-2-carboxylic acid | α-Carboxylation |

Table 1: Representative α-Functionalization Reactions of N-Boc-3-(methoxymethyl)azepane (Hypothetical)

Enolization and Substitution of Lactam Intermediates

Oxidation of the azepane ring at the carbon adjacent to the nitrogen can lead to the formation of a lactam, specifically a derivative of caprolactam. This lactam can then serve as a precursor for further functionalization. The alpha-protons to the carbonyl group in the lactam are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.orgresearchgate.netyoutube.comyoutube.com This enolate is a powerful nucleophile and can react with a variety of electrophiles, such as alkyl halides, to introduce substituents at the alpha-position. libretexts.orgresearchgate.netyoutube.comyoutube.com The regioselectivity of the enolization (i.e., which alpha-proton is removed) can be controlled by the reaction conditions, including the choice of base and temperature. youtube.com

| Base | Electrophile (E+) | Product |

| LDA | Methyl iodide | 3-(Methoxymethyl)-7-methylazepan-2-one |

| NaHMDS | Benzyl bromide | 7-Benzyl-3-(methoxymethyl)azepan-2-one |

| KHMDS | Allyl bromide | 7-Allyl-3-(methoxymethyl)azepan-2-one |

Table 2: Potential α-Alkylation Reactions of the Enolate Derived from 3-(Methoxymethyl)azepan-2-one

This functionalization of the lactam intermediate opens up a wide array of possibilities for creating complex and diverse azepane-based molecules.

Ring Rearrangements and Skeletal Transformations of this compound

The inherent flexibility of the seven-membered azepane ring allows for a variety of fascinating and synthetically useful ring rearrangements and skeletal transformations. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous azepane and azepine derivatives provides a strong basis for predicting potential transformation pathways. These reactions are often driven by the desire to access novel polycyclic structures or to contract or expand the ring system to achieve a desired molecular architecture.

Intramolecular Rearrangement Cascades

Intramolecular rearrangement cascades in substituted azepanes typically involve a series of bond-forming and bond-breaking events that can lead to complex polycyclic structures. These cascades can be initiated by various factors, including the introduction of functional groups that can act as internal nucleophiles or electrophiles, or by the generation of reactive intermediates such as radicals or carbenes.

One notable example of such a cascade involves the transformation of 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates, which can be considered a synthetic equivalent of an azepane ring system. researchgate.netacs.org This process, promoted by a copper(I) catalyst and microwave activation, proceeds through an Ullmann-type annulation/rearrangement cascade (UARC). researchgate.netacs.org While this example involves the formation of an azepine derivative from a pyrrolidine (B122466) precursor, the principles of intramolecular cyclization and rearrangement are applicable to the azepane scaffold.

In the context of this compound, one could envision a hypothetical intramolecular rearrangement cascade initiated by activation of the methoxymethyl substituent. For instance, conversion of the ether to a leaving group could be followed by an intramolecular nucleophilic attack by the azepane nitrogen, potentially leading to a bicyclic system. The specific outcome of such a reaction would be highly dependent on the reaction conditions and the nature of any other substituents on the azepane ring.

Another type of intramolecular rearrangement observed in azepane derivatives is the formation of bicyclic N,O-acetals. In the synthesis of heavily hydroxylated azepane iminosugars, the catalytic hydrogenation of an amine precursor can lead to the desired azepane as a minor product, with a bicyclic N,O-acetal being the major product. acs.orgnih.gov This occurs through a proposed mechanism involving O-debenzylation to a hemiacetal, which is in equilibrium with its tautomeric aldehyde. acs.orgnih.gov Intramolecular nucleophilic attack of the amine nitrogen leads to a cyclic hemiaminal, which can then undergo further reactions to form the bicyclic acetal. acs.orgnih.gov

The following table summarizes selected examples of intramolecular rearrangement cascades in azepane-related systems.

| Starting Material Class | Reaction Type | Key Reagents/Conditions | Product Class | Reference(s) |

| 5-Arylpyrrolidine-2-carboxylates | Ullmann-type annulation/rearrangement cascade (UARC) | Cu(I) promotion, microwave activation | 1H-Benzo[b]azepine-2-carboxylates | researchgate.netacs.org |

| Amine precursors to hydroxylated azepanes | Intramolecular cyclization/acetal formation | Catalytic hydrogenation | Bicyclic N,O-acetals | acs.orgnih.gov |

Skeletal Rearrangement of Azepine Derivatives

Skeletal rearrangements of azepine derivatives can involve either expansion or contraction of the seven-membered ring, or a reorganization of the atoms within the ring. These transformations are valuable for accessing different heterocyclic frameworks.

Ring Expansion:

Ring expansion reactions are a common strategy for the synthesis of azepanes and azepines from smaller ring precursors. For instance, diastereomerically pure azepane derivatives have been prepared through the stereoselective and regioselective ring expansion of piperidines. rsc.org Another powerful method involves the photochemical dearomative ring expansion of nitroarenes to prepare complex, polysubstituted azepanes. rwth-aachen.demanchester.ac.ukacs.org This process is mediated by blue light and involves the conversion of a nitro group into a singlet nitrene, which then transforms the six-membered benzene (B151609) ring into a seven-membered system. rwth-aachen.demanchester.ac.uk

Ring Contraction:

While less common than ring expansion, ring contraction of azepine derivatives has also been reported. For example, a bridged azepine has been shown to undergo ring contraction to a (halogenomethyl)dihydropyridine in the presence of methyl iodide or bromide. rsc.org This reaction proceeds through a dihydro-4-azepinyl sulfide (B99878) and a 4H-azepine intermediate. rsc.org

Electrocyclizations:

Skeletal rearrangements can also be achieved through electrocyclic reactions. A novel approach for the skeletal rearrangement of an oxazole (B20620) to an azepine has been demonstrated through a dynamic 8π electrocyclization process. nih.gov This method allows for precise control over the regioselectivity of competitive 6π and 8π electrocyclization reactions, leading to the selective synthesis of seven-membered heterocycles. nih.gov

The table below provides an overview of different types of skeletal rearrangements involving the azepine/azepane scaffold.

| Transformation Type | Starting Material Class | Key Reagents/Conditions | Product Class | Reference(s) |

| Ring Expansion | Piperidine (B6355638) derivatives | Not specified | Azepane derivatives | rsc.org |

| Ring Expansion | Nitroarenes | Blue light irradiation, phosphite (B83602) | 3H-Azepine derivatives | rwth-aachen.demanchester.ac.uk |

| Ring Contraction | Bridged azepine | Methyl iodide or bromide | (Halogenomethyl)dihydropyridine | rsc.org |

| Skeletal Rearrangement | Oxazole derivatives | Not specified | Azepine derivatives | nih.gov |

While the specific reactivity of this compound in ring rearrangement and skeletal transformation reactions remains to be experimentally determined, the rich chemistry of other azepane and azepine derivatives suggests that this compound could be a versatile substrate for the synthesis of novel and complex heterocyclic structures. Future research in this area would be valuable for expanding the synthetic utility of substituted azepanes.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Azepane Ring Formation Mechanisms

The construction of the azepane ring can be achieved through various strategic approaches, including cycloaddition reactions, ene reactions, and ring expansions. The mechanisms of these transformations dictate the substitution pattern and stereochemistry of the resulting heterocyclic system.

Pseudo-Concerted Mechanisms in Cycloaddition Reactions

Cycloaddition reactions offer a powerful method for constructing cyclic systems in a single step. While true concerted [5+2] cycloadditions are thermally forbidden by Woodward-Hoffmann rules, formal cycloadditions can proceed through stepwise or pseudo-concerted pathways to yield azepane derivatives.

One such approach involves a gold-catalyzed intermolecular [4+3] annulation. nih.gov In this mechanism, a gold-carbenoid intermediate is generated from a propargyl ester. This electrophilic species reacts with an α,β-unsaturated imine. The reaction proceeds through the nucleophilic addition of the imine nitrogen onto the gold carbenoid, forming an allylgold intermediate. This is followed by an intramolecular nucleophilic addition onto the pendant iminium electrophile, ultimately forming the seven-membered azepine ring. Additional studies support a stepwise mechanism where the formation of the iminium intermediate is the rate-determining step. nih.gov

Another strategy is a formal two-step [5+2] cycloaddition that utilizes a photochemical rearrangement. nih.gov This method involves the condensation of a pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone. Subsequent irradiation with 254 nm light induces a Norrish Type-I homolytic cleavage of the amide bond. The resulting biradical can then recombine in a manner that leads to the expansion of the five-membered ring to a seven-membered azepinone. This process is believed to proceed through an excited singlet state of the biradical intermediate. nih.gov

A Lewis acid-catalyzed formal [5+2] cycloaddition provides another route to fused azepine systems. This reaction is proposed to proceed via an initial formal [2+2] cycloaddition between an alkene and an N-indolyl alkylidene β-amide ester to create a donor-acceptor cyclobutane (B1203170) intermediate. This highly reactive intermediate then undergoes an intramolecular ring-opening cyclization to furnish the azepine product with a high degree of diastereoselectivity. nih.gov

| Cycloaddition Type | Catalyst/Conditions | Key Intermediate(s) | Mechanistic Feature |

| Formal [4+3] Annulation | Au(III) catalyst | Gold-carbenoid, Allylgold intermediate | Stepwise, rate-determining iminium formation nih.gov |

| Formal [5+2] Cycloaddition | Photochemical (254 nm) | Biradical | Norrish Type-I cleavage of amide bond nih.gov |

| Formal [5+2] Cycloaddition | Lewis Acid (e.g., Sc(OTf)₃) | Donor-acceptor cyclobutane | Stepwise [2+2] followed by ring-opening cyclization nih.gov |

Intermolecular and Intramolecular Ene Reaction Mechanisms

The ene reaction, a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene to an enophile, can be adapted for azepane synthesis. Both intermolecular and intramolecular variants have been explored.

In an example of an intramolecular ene reaction, 3-[N-(alk-2-enyl)benzylamino]-2-cyanoacroleins can be converted into 4,5-dihydro-1H-azepines. researchgate.net Theoretical studies using Density Functional Theory (DFT) have shown that the mechanism depends on the reaction conditions. Under neutral conditions, the reaction favors a thermal ene-type cyclization. This proceeds through the transfer of an allylic proton from the amine's allyl group to the imine, followed by a barrierless nucleophilic addition of the resulting anionic allylic amine. In contrast, under acidic conditions, an iminium intermediate is formed which favors a low-energy inverse-electron-demand aza-Diels-Alder (IADA) pathway, proceeding in a [4+ + 2] fashion. researchgate.net

A general and high-yielding annulation strategy based on an intramolecular aryne ene reaction has also been developed for synthesizing various heterocycles. nih.gov Deuterium labeling studies and DFT calculations suggest this reaction proceeds through a concerted, asynchronous transition state that resembles a nucleophilic attack on the aryne. The geometry of the olefin is critical, with the reaction showing exclusive migration of the trans-allylic hydrogen. nih.gov

Ring Expansion Mechanisms

Ring expansion reactions provide a versatile entry to the azepane core from more readily available five- or six-membered ring precursors. These methods often involve the migration of a carbon atom to an adjacent electron-deficient atom.

A recently developed strategy prepares complex azepanes from simple nitroarenes via a photochemical dearomative ring expansion. nih.govrwth-aachen.deresearchgate.net This process, mediated by blue light at room temperature, involves the conversion of a nitro group into a singlet nitrene. The nitrene inserts into the aromatic ring, transforming the six-membered benzenoid framework into a seven-membered 3H-azepine system. rwth-aachen.deresearchgate.net For meta-substituted nitroarenes, nitrene insertion can occur via two pathways, leading to mixtures of C3- and C4-substituted azepanes. researchgate.net Subsequent hydrogenolysis of the azepine provides the saturated azepane ring. nih.gov

Another powerful method is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. rsc.org This process involves an allylic amine rearrangement. Mechanistic observations are consistent with a rapid, acid-assisted C-N bond cleavage in the presence of Pd(0), which occurs in an SN2' fashion. This is followed by C-C bond formation to yield the expanded azepane ring. The reaction is driven by the formation of a thermodynamically more stable product, such as when the alkene migrates into conjugation with an ester group. rsc.org

| Precursor Type | Key Reagent/Condition | Intermediate(s) | Key Mechanistic Step |

| meta-Substituted Nitroarene | Blue light, P(Oi-Pr)₃ | Singlet nitrene, 3H-Azepine | Photochemical N-insertion into the aromatic ring rwth-aachen.deresearchgate.net |

| 2-Alkenyl Piperidine (B6355638) | Pd(0) catalyst, Acid | π-allyl palladium complex | Acid-assisted C-N cleavage and C-C bond formation rsc.org |

Mechanistic Studies of Chemical Transformations

Once the 3-(methoxymethyl)azepane ring is formed, it can undergo various transformations. Understanding the mechanisms of these reactions is key to controlling their outcomes.

Hydrosilylation Mechanisms

Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a fundamental transformation in organosilicon chemistry. While this compound itself is saturated, its unsaturated precursors (azepines) can undergo this reaction. The most common mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. researchgate.nettum.de

The catalytic cycle is generally understood to involve:

Oxidative Addition: The hydrosilane (R₃SiH) oxidatively adds to the low-valent platinum(0) complex to form a platinum(II) hydride species.

Olefin Coordination: The alkene (in this case, an azepine precursor) coordinates to the platinum center.

Insertion: The alkene inserts into the Pt-H bond (hydrometalation). This step can occur in two ways, leading to either a Markovnikov or anti-Markovnikov adduct. This insertion is often the crucial, selectivity-determining step. researchgate.nettum.de

Reductive Elimination: The resulting alkyl-silyl-platinum(II) complex undergoes reductive elimination to release the alkylsilane product and regenerate the platinum(0) catalyst.

Variations of this mechanism exist, and side reactions such as olefin isomerization and dehydrogenative silylation can also occur. researchgate.net

Reductive Amination Mechanism via Iminium Ions

Intramolecular reductive amination is a key strategy for forming cyclic amines, including azepanes, from linear amino-aldehyde or amino-ketone precursors. nih.gov This reaction proceeds via the formation of a cyclic iminium ion intermediate.

The mechanism involves several steps:

Hemiaminal Formation: An initial intramolecular nucleophilic attack by the terminal amine onto the carbonyl group forms a cyclic seven-membered hemiaminal. nih.gov

Dehydration and Iminium Ion Formation: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as a water molecule. This dehydration step results in the formation of a cyclic iminium ion. The use of a mild acid is crucial to facilitate this step without interfering with the reducing agent. nih.govresearchgate.net

Reduction: A hydride reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion. masterorganicchemistry.com These mild reducing agents are selective for the iminium ion over the starting aldehyde or ketone, allowing the reaction to be performed in one pot as the equilibrium is driven towards the final amine product. masterorganicchemistry.com

This pathway was utilized in the stereoselective synthesis of hydroxylated azepane iminosugars, where an acyclic amine underwent O-debenzylation to reveal a hemiacetal in equilibrium with its tautomeric aldehyde. Intramolecular cyclization led to a seven-membered cyclic hemiaminal, which then dehydrated to the key iminium ion before being reduced to the final azepane product. nih.gov

Lewis Acid Catalyzed Reaction Mechanisms

The introduction of substituents at the 3-position of the azepane ring can be achieved through various synthetic strategies, with Lewis acid catalysis playing a pivotal role in promoting specific reaction pathways and enhancing selectivity. One such pathway involves the conjugate addition of dienol silyl (B83357) ethers to nitroalkenes, a method that has been successfully employed for the synthesis of 3-substituted azepanes. nih.govacs.org

In a proposed mechanism analogous to the formation of this compound, a Lewis acid, such as tin(IV) chloride (SnCl₄), activates a nitroalkene, facilitating a γ-selective conjugate addition of a dienol silyl ether. nih.govacs.org This key step leads to the formation of an α,β-unsaturated acylsilane intermediate. Subsequent chemical transformations, including protodesilylation and reductive cyclization, would then yield the final 3-substituted azepane structure. The choice of the Lewis acid is critical, as it influences the reactivity of the substrates and the stereochemical outcome of the reaction.

Table 1: Proposed Key Steps in the Lewis Acid-Catalyzed Synthesis of a 3-Substituted Azepane Core

| Step | Description | Role of Lewis Acid |

| 1 | Activation of Nitroalkene | Coordination to the nitro group, increasing its electrophilicity. |

| 2 | Conjugate Addition | Facilitation of the nucleophilic attack of the dienol silyl ether. |

| 3 | Intermediate Formation | Stabilization of the resulting intermediate. |

| 4 | Cyclization Precursor | The product of the addition is a precursor for the final cyclization step. |

Role of Transition States in Reaction Pathways

The stereochemistry and energetics of azepane formation are largely governed by the structure and stability of the transition states involved in the reaction pathway. Computational studies on the conformational landscape of the azepane ring provide valuable insights into the plausible transition state geometries. nih.gov

The azepane ring can adopt several conformations, including the twist-chair, chair, and boat forms. High-level electronic structure calculations have indicated that the twist-chair conformation is generally the most stable. nih.gov Conversely, the chair conformation is often associated with the transition state in various reactions involving the azepane ring. nih.gov The energy barriers between these conformations and the transition states for ring-forming or ring-expanding reactions dictate the feasibility and outcome of the synthesis.

For a substituted azepane like this compound, the steric and electronic effects of the methoxymethyl group would further influence the stability of different conformations and the energy of the transition states. During a cyclization reaction to form the seven-membered ring, the substituents will seek to occupy positions that minimize steric hindrance in the transition state, thereby directing the stereochemical course of the reaction. The precise geometry of the transition state, including bond angles and lengths, determines the activation energy and, consequently, the reaction rate. While specific computational data for the transition states in the synthesis of this compound is not available, the principles derived from studies of the parent azepane and other substituted derivatives provide a solid framework for understanding its formation.

Computational and Theoretical Studies of Azepane Systems Bearing Methoxymethyl Moieties

Quantum Chemical Approaches

Quantum chemical methods are at the forefront of computational chemistry, enabling the accurate prediction of molecular properties from first principles. These approaches, which solve the Schrödinger equation or its approximations, are broadly categorized into Density Functional Theory (DFT) and ab initio methods. Both have been successfully applied to study the azepane core structure, providing a solid foundation for understanding its substituted derivatives.

Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach has proven to be highly effective for studying the properties of heterocyclic compounds like azepane.